molecular formula C7H8Cl2FN B1420451 3-Chloro-2-fluoro-N-methylaniline hydrochloride CAS No. 1187386-17-9

3-Chloro-2-fluoro-N-methylaniline hydrochloride

Cat. No. B1420451
M. Wt: 196.05 g/mol
InChI Key: CPSXPLGCRPJSPX-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-N-methylaniline hydrochloride, also known as N-Methyl-3-chloroaniline, is a secondary amine . It has a molecular formula of C7H8Cl2FN and an average mass of 196.049 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-N-methylaniline hydrochloride consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methylamine group .


Physical And Chemical Properties Analysis

3-Chloro-2-fluoro-N-methylaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 196.05 .

Scientific Research Applications

Synthesis and Material Science

Compounds similar to 3-Chloro-2-fluoro-N-methylaniline hydrochloride are often utilized in the synthesis of more complex molecules. For instance, the chlorination and subsequent reactions of related aniline derivatives have been used to create cocrystals with potential applications in material science, due to their specific crystal structures stabilized by hydrogen bonding and π-π stacking interactions (Mayes et al., 2008). Similarly, the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes from chloro-fluoro compounds underlines the role of such chemicals in creating substances with potential applications in organic electronics or as intermediates in pharmaceutical syntheses (Patrick et al., 2002).

Spectroscopy and Theoretical Studies

Research on related fluoroaniline compounds includes spectroscopic and theoretical studies to understand their physical and chemical properties. For example, the REMPI spectroscopy and theoretical calculations of cis and trans 3-fluoro-N-methylaniline provided insights into the vibrational spectra, molecular structures, and stability of different rotamers, which are crucial for designing materials with specific optical or electronic properties (Zhang et al., 2014).

Agricultural Chemistry

Fluoro-functionalized compounds have been studied for their herbicidal activity. A study on fluoro-functionalized phenylimido derivatives of hexametalate clusters demonstrated potent herbicidal activity against various plants, suggesting that 3-Chloro-2-fluoro-N-methylaniline hydrochloride could potentially serve as a building block in the synthesis of agrochemicals (Xue et al., 2008).

Safety And Hazards

3-Chloro-2-fluoro-N-methylaniline hydrochloride is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective clothing, and seeking medical attention if symptoms persist .

properties

IUPAC Name

3-chloro-2-fluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSXPLGCRPJSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675166
Record name 3-Chloro-2-fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-N-methylaniline hydrochloride

CAS RN

1187386-17-9
Record name Benzenamine, 3-chloro-2-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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